2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide are enzymes involved in the folic acid metabolism cycle . These enzymes are crucial for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . This inhibition disrupts the production of folic acid, a vital component for bacterial DNA synthesis .
Biochemical Pathways
The inhibition of PABA prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound inhibits bacterial DNA growth and cell division or replication .
Pharmacokinetics
Most sulfonamides are readily absorbed orally , suggesting that this compound may also have good oral bioavailability.
Result of Action
The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, thereby inhibiting cell division and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other substances that compete for the same target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves the reaction of 2-methoxypyrimidine-5-boronic acid with a suitable benzenesulfonamide derivative. The reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxypyrimidine-5-boronic acid: A related compound used in similar synthetic applications.
2-methoxy-5-[(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl]benzenesulfonamide: Another benzenesulfonamide derivative with potential biological activity.
Uniqueness
2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and pyrimidinyl groups enhances its versatility in various applications.
Biological Activity
2-Methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound's chemical structure features a benzene ring substituted with a methoxy group and a pyrimidine moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of 2-methoxypyrimidine-5-amine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran .
Antimicrobial Properties
Research indicates that derivatives of sulfonamide compounds, including those containing pyrimidine rings, exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The introduction of specific substituents on the pyrimidine ring can enhance this activity .
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
3e | Moderate | Moderate |
3h | Moderate | Declined |
3m | Moderate | Low |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor functions, leading to altered cellular signaling pathways .
Case Studies
- Inhibition of Cancer Cell Proliferation : A case study demonstrated that similar pyrimidine derivatives significantly inhibited the proliferation of cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved interference with cell cycle progression and induction of apoptosis .
- Antibiofilm Activity : Research has shown that compounds with similar structures possess antibiofilm properties against Candida albicans, indicating potential applications in treating biofilm-associated infections .
Properties
IUPAC Name |
2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-18-10-5-3-4-6-11(10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJBPLJUAITDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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